molecular formula C10H13NO3 B12096148 5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester

5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester

Cat. No.: B12096148
M. Wt: 195.21 g/mol
InChI Key: WXDJXQFRWCNENY-UHFFFAOYSA-N
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Description

5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester: is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group, a methoxy group, and a methyl ester group on the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester typically involves the following steps:

    Nitration: The starting material, 4-methoxy-2-methyl-benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 5-Nitro-4-methoxy-2-methyl-benzoic acid methyl ester.

    Reduction: 5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl ester groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

  • 4-Amino-5-methoxy-2-methyl-benzoic acid methyl ester
  • 5-Nitro-4-methoxy-2-methyl-benzoic acid methyl ester
  • 2-Methoxy-4-methyl-benzoic acid methyl ester

Comparison:

  • 4-Amino-5-methoxy-2-methyl-benzoic acid methyl ester: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.
  • 5-Nitro-4-methoxy-2-methyl-benzoic acid methyl ester: The nitro group is more electron-withdrawing than the amino group, affecting the compound’s reactivity and potential applications.
  • 2-Methoxy-4-methyl-benzoic acid methyl ester: Lacks the amino group, resulting in different chemical properties and uses.

Conclusion

5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis and a subject of scientific research.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 5-amino-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,11H2,1-3H3

InChI Key

WXDJXQFRWCNENY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)OC

Origin of Product

United States

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